1-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Description
1-(2-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C19H25N3O3 and its molecular weight is 343.427. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Organic Structures
Construction of Isoquinoline Alkaloids : A method for preparing 3,4-dihydroisoquinolin-1(2H)-one and isoquinolin-1(2H)-one skeletons starting from specific esters was developed. This approach is crucial for the synthesis of isoquinoline alkaloids, showcasing the versatile applications of complex urea derivatives in constructing bioactive molecules (Berk Mujde, Sevil Özcan, M. Balcı, 2011).
TRPV1 Antagonists for Pain Management : Chroman and tetrahydroquinoline ureas were synthesized and evaluated for their activity as TRPV1 antagonists, highlighting the potential of such compounds in developing treatments for chronic and acute pain (Robert G. Schmidt et al., 2011).
Generation of Molecular Complexity : The role of methylenecyclopropanes (MCPs) in organic synthesis, particularly in reactions mediated by Lewis or Brønsted acids, demonstrates the compound's utility in creating complex organic structures, including tetrahydroquinolines (M. Shi et al., 2012).
Pharmacological Applications
- Antiprostate Cancer Agents : Tetrahydroisoquinoline-derived urea and diketopiperazine derivatives were identified as selective antagonists of the TRPM8 channel receptor, showing promise as antiprostate cancer agents. This research underscores the potential therapeutic applications of complex urea derivatives in oncology (L. De Petrocellis et al., 2016).
Properties
IUPAC Name |
1-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-18(14-3-4-14)22-8-7-13-5-6-16(10-15(13)12-22)21-19(24)20-11-17-2-1-9-25-17/h5-6,10,14,17H,1-4,7-9,11-12H2,(H2,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYWGGMFNUANRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.